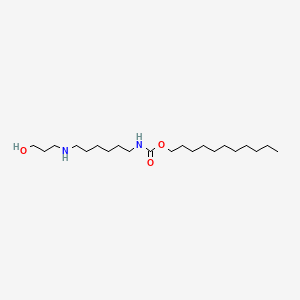
3-(Chloromethyl)-4-((2-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, an indole moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate indole derivative.
Chloromethylation: The final step involves the chloromethylation of the compound using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(BROMOMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
- (4E)-3-(METHOXYMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
- (4E)-3-(HYDROXYMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
Uniqueness
The uniqueness of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the indole and isoxazole moieties contribute to its potential therapeutic properties.
Properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-(chloromethyl)-4-[(E)-(2-methylindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H11ClN2O2/c1-8-10(9-4-2-3-5-12(9)16-8)6-11-13(7-15)17-19-14(11)18/h2-6,17H,7H2,1H3/b10-6- |
InChI Key |
TWIRBAWZSIVWOU-POHAHGRESA-N |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C\C3=C(NOC3=O)CCl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NOC3=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)

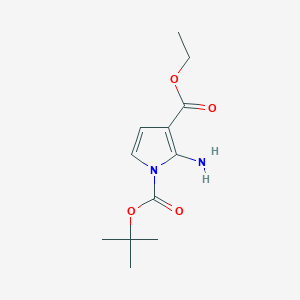
![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
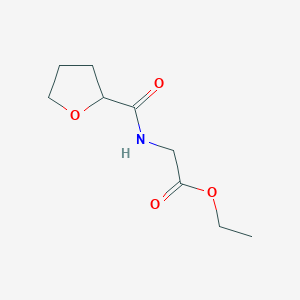
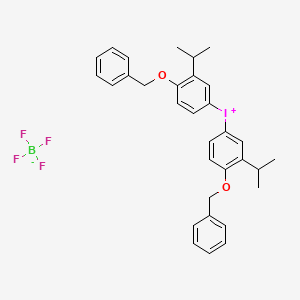


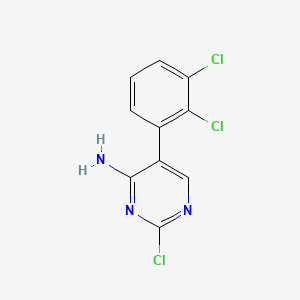
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)
